Product packaging for (E)-3-(3-ethoxyacrylamido)benzoic acid(Cat. No.:CAS No. 83734-42-3)

(E)-3-(3-ethoxyacrylamido)benzoic acid

Cat. No.: B1314365
CAS No.: 83734-42-3
M. Wt: 235.24 g/mol
InChI Key: YZMGOVZHTUYCIT-VOTSOKGWSA-N
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Description

Contextualizing (E)-3-(3-ethoxyacrylamido)benzoic acid within the Broader Class of Acrylamido Benzoic Acid Derivatives

Acrylamido benzoic acid derivatives are a class of organic compounds characterized by a benzoic acid ring connected to an acrylamide (B121943) group. This structural motif is significant as it incorporates both a carboxylic acid group, which can participate in hydrogen bonding and salt formation, and a reactive acrylamide moiety. The acrylamide group, being an α,β-unsaturated carbonyl compound, can act as a Michael acceptor, a feature that is often exploited in the design of covalent inhibitors in medicinal chemistry.

The position of the acrylamido group on the benzoic acid ring (ortho, meta, or para) and the substituents on the acrylamide nitrogen and the double bond can be varied to fine-tune the electronic and steric properties of the molecule. This modularity allows for the synthesis of a wide array of derivatives with potentially different biological targets and activities. Research into related acrylamide derivatives has shown their potential as corrosion inhibitors and in the development of novel therapeutic agents. nih.govnih.gov For instance, certain benzoic acid derivatives have been explored for their anti-inflammatory and analgesic properties. mdpi.com

Table 1: Physicochemical Properties of this compound

PropertyValue
CAS Number 83734-42-3
Molecular Formula C12H13NO4
Molecular Weight 235.24 g/mol
Appearance Inferred to be a solid at room temperature
Solubility Expected to have limited solubility in water and better solubility in organic solvents

Significance of the (E)-Geometric Isomer in Structure-Related Research and Synthetic Pathways

The designation (E) in this compound refers to the stereochemistry of the carbon-carbon double bond in the ethoxyacrylamide portion of the molecule. The (E) isomer, from the German entgegen meaning "opposite," indicates that the higher priority substituents on each carbon of the double bond are on opposite sides. In this case, the ethoxy group (-OCH2CH3) and the carbonyl group of the amide have a trans relationship.

Geometric isomerism is a critical aspect of molecular structure that significantly influences a compound's physical and biological properties. Different isomers can exhibit variations in melting point, boiling point, solubility, and, most importantly, biological activity. The specific spatial arrangement of atoms in the (E) isomer of 3-(3-ethoxyacrylamido)benzoic acid will dictate how it interacts with biological targets such as enzymes or receptors. The synthesis of a specific geometric isomer, like the (E) form, is a key consideration in synthetic organic chemistry, often requiring stereoselective reaction conditions to avoid the formation of a mixture of (E) and (Z) isomers.

Historical Development of Related Benzoic Acid and Acrylamide Systems in Organic Synthesis

The foundational components of this compound, namely benzoic acid and acrylamide, have a rich history in organic chemistry.

Benzoic acid , one of the simplest aromatic carboxylic acids, was first described in the 16th century. ijarsct.co.in Its synthesis and the study of its derivatives have been central to the development of organic chemistry. Initially obtained from natural sources like gum benzoin, methods for its industrial synthesis, such as the oxidation of toluene (B28343), were developed in the 19th and 20th centuries. Benzoic acid and its derivatives are widely used as food preservatives, precursors for dyes and other chemicals, and in the synthesis of pharmaceuticals. nih.gov The study of benzoic acid derivatives has been instrumental in understanding aromatic substitution reactions and the influence of substituents on the reactivity of the benzene (B151609) ring.

The chemistry of amides has been a cornerstone of organic synthesis for over a century. The amide bond is fundamental to the structure of peptides and proteins. The development of methods for amide bond formation has been a major focus of research, leading to a vast array of reagents and techniques. Early methods often involved the reaction of amines with highly reactive carboxylic acid derivatives like acid chlorides or anhydrides. The demands of peptide synthesis spurred the development of milder and more efficient coupling reagents that allow for the formation of amide bonds without racemization of chiral centers.

The synthesis of acrylamide and its derivatives became prominent in the mid-20th century with the development of polymer chemistry. Acrylamide is a versatile monomer used in the production of polyacrylamides, which have applications as flocculants, thickening agents, and in electrophoresis gels. In the context of smaller molecules, the acrylamide functional group is recognized for its reactivity as a Michael acceptor, a property that has been increasingly utilized in the design of targeted therapeutic agents. The combination of these well-established chemical systems in a single molecule like this compound allows for the exploration of new chemical space and the potential for novel applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H13NO4 B1314365 (E)-3-(3-ethoxyacrylamido)benzoic acid CAS No. 83734-42-3

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-[[(E)-3-ethoxyprop-2-enoyl]amino]benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13NO4/c1-2-17-7-6-11(14)13-10-5-3-4-9(8-10)12(15)16/h3-8H,2H2,1H3,(H,13,14)(H,15,16)/b7-6+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YZMGOVZHTUYCIT-VOTSOKGWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC=CC(=O)NC1=CC=CC(=C1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCO/C=C/C(=O)NC1=CC=CC(=C1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Spectroscopic and Structural Elucidation of E 3 3 Ethoxyacrylamido Benzoic Acid and Its Analogs

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Assignment and Conformational Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous determination of molecular structure, including stereochemistry and conformational preferences in solution. For (E)-3-(3-ethoxyacrylamido)benzoic acid, a combination of one-dimensional (1D) and two-dimensional (2D) NMR techniques would provide a complete picture of its proton and carbon framework.

¹H NMR Spectroscopy: The proton NMR spectrum of this compound is predicted to exhibit distinct signals corresponding to its different structural components. The aromatic protons of the 3-substituted benzoic acid ring would appear in the downfield region, typically between 7.0 and 8.5 ppm. The exact chemical shifts and coupling patterns would be influenced by the electron-withdrawing nature of the carboxylic acid and acrylamido substituents.

The protons of the (E)-ethoxyacrylate moiety are expected to show characteristic signals. The vinyl protons would likely appear as doublets with a large coupling constant (typically > 12 Hz), confirming the E-stereochemistry of the double bond. The ethoxy group would give rise to a quartet and a triplet, corresponding to the -OCH₂- and -CH₃ protons, respectively. The amide proton (-NH-) is expected to be a singlet or a broad singlet, with its chemical shift being sensitive to solvent and concentration.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum would provide further confirmation of the molecular structure. The carbonyl carbons of the carboxylic acid and the amide are expected to resonate at the downfield end of the spectrum, typically in the range of 165-175 ppm. The carbons of the aromatic ring would appear between 110 and 150 ppm, with the substituted carbons showing distinct chemical shifts. The olefinic carbons of the acrylate (B77674) group would also be in this region. The carbons of the ethoxy group would be found in the upfield region of the spectrum.

AssignmentPredicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)
Carboxylic Acid (-COOH)~10-13 (broad s)~168-172
Amide (-C=O)NH-~8-10 (s)~165-168
Aromatic C-H~7.2-8.2 (m)~115-135
Aromatic C-COOH-~130-135
Aromatic C-NH-~138-142
Acrylate =CH-CO~5.8-6.2 (d, J > 12 Hz)~100-110
Acrylate =CH-OEt~7.5-7.9 (d, J > 12 Hz)~155-160
Ethoxy -OCH₂-~3.9-4.3 (q)~60-65
Ethoxy -CH₃~1.2-1.5 (t)~14-16

To unambiguously assign all proton and carbon signals and to confirm the connectivity of the different structural fragments, a suite of 2D NMR experiments would be essential.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY spectrum would reveal the coupling relationships between protons. For instance, it would show correlations between the adjacent aromatic protons, and between the vinyl protons of the acrylate group. It would also confirm the coupling between the methylene (B1212753) and methyl protons of the ethoxy group.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. It would allow for the direct assignment of the carbon signals for all protonated carbons by correlating the proton chemical shifts with their attached carbon chemical shifts.

Vibrational Spectroscopy (FTIR, Raman) for Functional Group Characterization and Hydrogen Bonding Networks

Vibrational spectroscopy, including Fourier Transform Infrared (FTIR) and Raman spectroscopy, provides valuable information about the functional groups present in a molecule and the nature of intermolecular interactions, such as hydrogen bonding.

The FTIR spectrum of this compound is expected to show strong absorptions characteristic of its functional groups. A broad O-H stretching band from the carboxylic acid, likely in the range of 2500-3300 cm⁻¹, would be indicative of hydrogen-bonded dimers in the solid state. The N-H stretch of the amide group would appear around 3300 cm⁻¹. Two strong carbonyl stretching bands would be prominent: one for the carboxylic acid C=O (around 1700-1725 cm⁻¹) and another for the amide C=O (Amide I band, around 1650-1680 cm⁻¹). The C=C stretching of the acrylate and aromatic rings would appear in the 1600-1450 cm⁻¹ region. The C-O stretching of the ethoxy group and the carboxylic acid would be visible in the fingerprint region (1300-1000 cm⁻¹).

The Raman spectrum would complement the FTIR data. Carbonyl and C=C stretching vibrations are typically strong in the Raman spectrum. The symmetric stretching of the aromatic ring would also be a prominent feature. The study of the shifts in the O-H and C=O stretching frequencies in different solvents could provide insights into the hydrogen bonding networks.

Vibrational ModePredicted FTIR Frequency (cm⁻¹)Predicted Raman Frequency (cm⁻¹)Intensity
O-H stretch (Carboxylic Acid)2500-3300 (broad)WeakStrong (FTIR)
N-H stretch (Amide)~3300~3300Medium
C-H stretch (Aromatic)3000-31003000-3100Medium (FTIR), Strong (Raman)
C-H stretch (Aliphatic)2850-30002850-3000Medium
C=O stretch (Carboxylic Acid)1700-17251700-1725Strong
C=O stretch (Amide I)1650-16801650-1680Strong
N-H bend (Amide II)1510-1570WeakMedium (FTIR)
C=C stretch (Aromatic/Acrylate)1450-16201450-1620Medium-Strong
C-O stretch (Ether/Carboxylic Acid)1000-1300MediumStrong (FTIR)

X-ray Crystallography for Solid-State Structure and Intermolecular Interactions

X-ray crystallography is the definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid. A single-crystal X-ray diffraction study of this compound would reveal precise bond lengths, bond angles, and torsion angles.

Based on the structures of analogous compounds like benzanilide (B160483) and N-phenylacrylamide, it is anticipated that the molecule would adopt a relatively planar conformation, particularly the benzamide (B126) portion, due to the delocalization of the nitrogen lone pair into the carbonyl group. A key feature in the solid-state structure would likely be the formation of centrosymmetric dimers through hydrogen bonding between the carboxylic acid groups of two molecules. Furthermore, intermolecular hydrogen bonds involving the amide N-H as a donor and the amide or carboxylic acid carbonyl oxygen as an acceptor are expected to play a significant role in the crystal packing, leading to the formation of extended networks. Pi-stacking interactions between the aromatic rings of adjacent molecules may also contribute to the stability of the crystal lattice.

Mass Spectrometry for Molecular Formula Confirmation and Fragment Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through the analysis of its fragmentation patterns.

For this compound (C₁₂H₁₃NO₄), high-resolution mass spectrometry (HRMS) would be used to confirm the molecular formula by providing a highly accurate mass measurement of the molecular ion.

In an electron ionization (EI) mass spectrum, the molecular ion peak ([M]⁺) would be expected at m/z 235. The fragmentation pattern would likely involve initial cleavages at the amide and ester functionalities. Common fragmentation pathways would include:

Loss of the ethoxy group (-OCH₂CH₃) to give a fragment at m/z 190.

Cleavage of the amide bond, leading to the formation of a benzoyl-type cation or an acrylate-type cation.

Decarboxylation (loss of CO₂) from the benzoic acid moiety.

Electrospray ionization (ESI) mass spectrometry, particularly in negative ion mode, would likely show a strong signal for the deprotonated molecule ([M-H]⁻) at m/z 234. Tandem mass spectrometry (MS/MS) experiments on this ion would provide further structural details by inducing fragmentation and revealing characteristic daughter ions.

Fragment IonPredicted m/zPossible Structure/Origin
[M]⁺235Molecular Ion
[M - OCH₂CH₃]⁺190Loss of ethoxy radical
[M - COOH]⁺190Loss of carboxyl radical
[C₆H₄(COOH)NH]⁺136Fragment from amide cleavage
[C₆H₅CO]⁺105Benzoyl cation
[C₆H₅]⁺77Phenyl cation
[CH₂=CHCO]⁺55Acryloyl cation

Computational Chemistry and Theoretical Investigations of E 3 3 Ethoxyacrylamido Benzoic Acid

Density Functional Theory (DFT) Studies on Electronic Structure, Energetics, and Reactivity

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, balancing accuracy and computational cost effectively for medium-sized organic molecules. DFT calculations are used to determine the optimized geometry, electronic structure, and various chemical properties of (E)-3-(3-ethoxyacrylamido)benzoic acid. Functionals like B3LYP combined with basis sets such as 6-311++G(d,p) are commonly employed for such analyses, providing reliable results for geometry, vibrational frequencies, and electronic properties. researchgate.net

The structural flexibility of this compound arises from the rotation around several single bonds, including the C-N amide bond, the C-C bond linking the acrylamide (B121943) group to the phenyl ring, and the C-O bond of the carboxylic acid. Conformational analysis is crucial to identify the most stable, low-energy arrangements of the molecule. libretexts.org

Potential Energy Surface (PES) scans are performed by systematically rotating specific dihedral angles and calculating the energy at each step. nih.govu-szeged.hu This process maps out the energy landscape, revealing the global minimum energy conformer as well as other local minima separated by energy barriers. researchgate.netyoutube.com For instance, a relaxed PES scan of the dihedral angle involving the carboxylic acid group (C-C-C=O) typically shows that the trans conformation (where the hydroxyl hydrogen is oriented away from the carbonyl oxygen) is often more stable than the cis form, although intramolecular hydrogen bonding can influence this preference. researchgate.net The analysis of the PES provides a detailed picture of the molecule's flexibility and the relative populations of different conformers at thermal equilibrium. nih.gov

Table 1: Hypothetical Relative Energies of Key Conformers of this compound from DFT Calculations.
ConformerKey Dihedral Angle(s)Relative Energy (kJ/mol)Description
Global Minimumτ(C-C-N-C) ~ 180°, τ(O=C-O-H) ~ 180°0.00Fully extended, planar structure; trans carboxylic acid.
Local Minimum 1τ(C-C-N-C) ~ 0°, τ(O=C-O-H) ~ 180°5.8Rotation around the phenyl-amide bond; trans carboxylic acid.
Local Minimum 2τ(C-C-N-C) ~ 180°, τ(O=C-O-H) ~ 0°8.2cis conformation of the carboxylic acid group.

Frontier Molecular Orbital (FMO) theory is fundamental to understanding chemical reactivity. semanticscholar.org The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The HOMO energy (EHOMO) relates to the molecule's ability to donate electrons, while the LUMO energy (ELUMO) relates to its ability to accept electrons. The energy gap between the HOMO and LUMO (ΔE = ELUMO - EHOMO) is a critical parameter indicating the molecule's kinetic stability and chemical reactivity; a smaller gap suggests higher reactivity. semanticscholar.org

From the HOMO and LUMO energies, global reactivity descriptors can be calculated to quantify the molecule's reactivity. researchgate.netactascientific.com These include electronegativity (χ), chemical hardness (η), and the electrophilicity index (ω). actascientific.com For this compound, the HOMO is expected to be localized primarily on the electron-rich ethoxy and acrylamide groups, as well as the phenyl ring, while the LUMO is likely distributed over the electron-deficient benzoic acid and acrylamide carbonyl moieties.

A Molecular Electrostatic Potential (MEP) map provides a visual representation of the charge distribution on the molecule's surface. researchgate.net It maps the electrostatic potential onto the electron density surface, using a color scale to indicate different potential regions. Red areas signify negative potential (electron-rich), typically found around electronegative atoms like oxygen, and are susceptible to electrophilic attack. Blue areas represent positive potential (electron-poor), usually around hydrogen atoms, indicating sites for nucleophilic attack. The MEP map for this compound would likely show negative potential around the carbonyl oxygens of the amide and carboxylic acid groups, while the acidic proton of the carboxyl group would be a site of strong positive potential. semanticscholar.orgresearchgate.net

Table 2: Calculated FMO Energies and Global Reactivity Descriptors for this compound (Hypothetical Values).
ParameterValue (eV)Description
EHOMO-6.85Energy of the Highest Occupied Molecular Orbital
ELUMO-1.98Energy of the Lowest Unoccupied Molecular Orbital
Energy Gap (ΔE)4.87Indicator of chemical reactivity and stability
Electronegativity (χ)4.42Measures the power of an atom to attract electrons
Chemical Hardness (η)2.44Resistance to change in electron configuration
Electrophilicity Index (ω)4.00Global electrophilic nature of the molecule

Molecular Dynamics (MD) Simulations for Solution-Phase Behavior and Self-Association

While DFT provides insights into the properties of an isolated molecule, Molecular Dynamics (MD) simulations are used to study the behavior of molecules in a condensed phase, such as in solution. nih.gov MD simulations model the movements of atoms and molecules over time by solving Newton's equations of motion, using a force field to describe the potential energy of the system.

For this compound, MD simulations in an explicit water solvent can reveal crucial information about its solution-phase behavior. researchgate.net These simulations can predict how the molecule is hydrated, identifying which functional groups form strong hydrogen bonds with water. rsc.org The conformational dynamics in solution can also be explored, determining if the preferred gas-phase conformers are maintained or if solvent interactions induce changes. researchgate.net

Furthermore, MD simulations at higher concentrations can be used to investigate the propensity for self-association. nih.govmdpi.com These simulations can capture the formation of dimers or larger aggregates driven by intermolecular forces, such as the classic hydrogen-bonded dimer formation between carboxylic acid groups, π-π stacking of the phenyl rings, or other hydrogen bonds involving the amide group. researchgate.net Analysis of the simulation trajectory provides data on radial distribution functions, hydrogen bond lifetimes, and the potential of mean force for association.

Quantum Chemical Calculations on Reaction Mechanisms and Transition States in Derivatization

Quantum chemical methods, particularly DFT, are invaluable for elucidating the mechanisms of chemical reactions. nih.gov They can be used to model potential derivatization reactions of this compound, providing a detailed understanding of the reaction pathways and energetics.

For example, the esterification of the carboxylic acid group or the hydrolysis of the amide bond can be studied computationally. The process involves locating the geometries of the reactants, products, and any intermediates, as well as the transition state (TS) structures that connect them. A transition state is a first-order saddle point on the potential energy surface, and its structure provides insight into the geometry of the molecule as bonds are being broken and formed.

In-Silico Prediction of Supramolecular Assembly and Interaction Motifs

The way molecules pack in the solid state is governed by a delicate balance of intermolecular interactions, leading to the formation of a supramolecular assembly. Computational methods can predict the likely interaction motifs and crystal packing of this compound. nih.gov

DFT calculations on molecular dimers and clusters can quantify the strength of specific intermolecular interactions, such as hydrogen bonds and π-π stacking. The most common motif for benzoic acid derivatives is the formation of a centrosymmetric dimer via strong O-H···O hydrogen bonds between the carboxylic acid groups. Other potential motifs for this molecule include N-H···O hydrogen bonds involving the amide groups, creating chains or sheets, and C-H···π interactions.

Hirshfeld surface analysis is a powerful tool for visualizing and quantifying intermolecular contacts in a crystal structure. researchgate.net By mapping properties like dnorm (a normalized contact distance) onto the surface, it is possible to identify the specific atoms involved in close contacts and the nature of these interactions. The corresponding 2D fingerprint plots provide a quantitative summary of the different types of intermolecular contacts, helping to understand the forces that stabilize the crystal lattice. researchgate.net These predictive studies are crucial for understanding polymorphism and for the rational design of co-crystals. nih.gov

Reactivity Studies and Derivatization of E 3 3 Ethoxyacrylamido Benzoic Acid

Nucleophilic Acyl Substitution Reactions at the Carboxylic Acid Moiety

The carboxylic acid group is a versatile handle for derivatization through nucleophilic acyl substitution. pressbooks.pubchemistryguru.com.sg In these reactions, the carbonyl carbon is attacked by a nucleophile, leading to a tetrahedral intermediate which then collapses, expelling a leaving group. chemistryguru.com.sgmasterorganicchemistry.com However, the hydroxyl group (-OH) of a carboxylic acid is a poor leaving group. Therefore, direct reaction with nucleophiles under neutral or basic conditions is generally ineffective. masterorganicchemistry.com To facilitate substitution, the carboxylic acid must typically be "activated."

Common activation strategies and subsequent reactions include:

Conversion to Acid Chlorides: Treatment with reagents like thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂) readily converts the carboxylic acid to a highly reactive acyl chloride. This derivative can then react with a wide range of nucleophiles (alcohols, amines, etc.) to form esters and amides under mild conditions.

Fischer Esterification: In the presence of an acid catalyst, the carboxylic acid can be heated with an alcohol to form an ester. This is a reversible equilibrium-driven process.

Amide Formation via Coupling Reagents: Direct reaction with an amine is difficult as it leads to an acid-base reaction. However, using peptide coupling reagents such as dicyclohexylcarbodiimide (B1669883) (DCC) activates the carboxylic acid, allowing it to react with primary or secondary amines to form the corresponding amides.

Conversion to Anhydrides: An acid chloride can react with a carboxylate salt (the conjugate base of a carboxylic acid) to generate an acid anhydride. masterorganicchemistry.com

Table 1: Predicted Nucleophilic Acyl Substitution Reactions
Reaction TypeTypical ReagentsProduct
EsterificationAlcohol (R'-OH), Acid Catalyst (e.g., H₂SO₄)Ester
Acid Chloride FormationThionyl Chloride (SOCl₂) or Oxalyl ChlorideAcid Chloride
Amidation (from Acid Chloride)Amine (R'R''NH)Amide
Amidation (Direct Coupling)Amine (R'R''NH), Coupling Agent (e.g., DCC)Amide

Reactions Involving the Acrylamide (B121943) Double Bond: Polymerization and Cycloaddition Chemistry

The electron-deficient carbon-carbon double bond in the acrylamide moiety is highly susceptible to addition reactions, most notably polymerization.

Like other acrylamide monomers, (E)-3-(3-ethoxyacrylamido)benzoic acid is expected to undergo free-radical polymerization. mit.eduresearchgate.net This chain reaction proceeds via three main stages: initiation, propagation, and termination. acs.org

Initiation: A free-radical initiator (e.g., a peroxide or an azo compound like AIBN) thermally or photochemically decomposes to form initial radicals. These radicals then add to the double bond of a monomer molecule, creating a new, larger radical.

Propagation: The newly formed monomer radical adds to another monomer molecule, extending the polymer chain. This step repeats rapidly, leading to the formation of a long polymer chain. The polymerization of acrylamide is known to have a high propagation rate constant (kₚ). mit.edu

Termination: The growth of polymer chains is halted when two radical species react with each other, either by combination (coupling) or disproportionation.

The kinetics of such polymerizations typically show that the rate of polymerization is proportional to the monomer concentration and the square root of the initiator concentration. acs.org The molecular weight of the resulting polymer is inversely proportional to the square root of the initiator concentration. acs.org

To produce polymers with well-defined molecular weights, narrow molecular weight distributions (low polydispersity), and complex architectures, controlled/living radical polymerization (CRP) techniques are employed. nih.gov For acrylamide monomers, methods like Atom Transfer Radical Polymerization (ATRP) and Reversible Addition-Fragmentation chain-Transfer (RAFT) polymerization are commonly used.

ATRP: This technique uses a transition metal complex (typically copper-based) to reversibly activate and deactivate the growing polymer chains. researchgate.netacs.org While challenging for acrylamides due to potential complexation of the catalyst by the amide group, modifications such as using specific ligands or adding a portion of the deactivating Cu(II) species at the start can achieve good control. nih.govacs.org

RAFT: This method involves a chain transfer agent that reversibly reacts with the growing polymer radical, establishing an equilibrium between active and dormant chains. This allows all chains to grow at a similar rate, leading to polymers with low polydispersity.

These controlled methods would allow for the synthesis of well-defined homopolymers of this compound or block copolymers incorporating it with other monomers. acs.org

Amide Linkage Transformations and Hydrolytic Stability

Amide bonds are significantly more resistant to hydrolysis than ester bonds. nih.gov Studies comparing methacrylamides and methacrylates have shown that the amide linkage possesses greater hydrolytic stability, particularly under acidic conditions. nih.gov Therefore, the acrylamide group in this compound is expected to be relatively stable.

However, under forcing conditions (e.g., strong acid or base and prolonged heating), the amide bond can be hydrolyzed. This would cleave the molecule into 3-aminobenzoic acid and a derivative of 3-ethoxyacrylic acid. The stability of the polymer backbone in polyacrylamides is generally high, though hydrolysis of the side-chain amide groups can occur at elevated temperatures. researchgate.netscispace.com

Functionalization of the Benzoic Acid Ring System (e.g., C-H Activation)

The benzene (B151609) ring can be functionalized through electrophilic aromatic substitution, but a more modern and powerful approach is transition-metal-catalyzed C-H activation. In this methodology, a directing group on the ring chelates to a metal catalyst, positioning it to selectively activate and functionalize a specific C-H bond. nih.gov

The carboxylic acid group is a well-established directing group for C-H activation, typically favoring functionalization at the ortho positions (C-2 and C-6). nih.govacs.org Using catalysts based on palladium, rhodium, or iridium, various groups can be installed. acs.orgmdpi.com For example, C-H arylation can be achieved using aryl halides as coupling partners. nih.gov

The existing acrylamido substituent at the C-3 position will exert steric and electronic effects on this process. Sterically, it may hinder reaction at the C-2 position, potentially favoring functionalization at the less hindered C-6 position. Electronically, as an amide group, it is an ortho-, para-director for electrophilic substitution, but its influence in C-H activation chemistry is dependent on the specific catalytic cycle. The interplay between the directing power of the carboxylic acid and the influence of the meta-substituent would determine the ultimate regioselectivity of any C-H functionalization reaction.

Application in Polymer Science and Material Chemistry

(E)-3-(3-ethoxyacrylamido)benzoic acid as a Potential Functional Monomer for Advanced Polymeric Materials

The unique structure of this compound suggests it could serve as a functional monomer. The acrylamido group provides a site for free-radical polymerization, a common and versatile method for synthesizing a wide range of polymers. The benzoic acid group, with its carboxylic acid functionality, could impart desirable characteristics to the resulting polymer, such as pH responsiveness, improved adhesion, and the ability to participate in hydrogen bonding.

In theory, this compound could be copolymerized with other vinyl monomers to create copolymers with tunable properties. By varying the comonomer and its ratio, one could potentially control characteristics like:

Thermal Properties: The incorporation of the rigid benzene (B151609) ring from the benzoic acid moiety could enhance the thermal stability and glass transition temperature (Tg) of the resulting copolymer.

Adhesion: The carboxylic acid group is known to promote adhesion to various substrates through hydrogen bonding and potential covalent bond formation.

A hypothetical data table illustrating the potential effect of incorporating this monomer on copolymer properties is presented below. This table is for illustrative purposes only and is not based on experimental data.

Hypothetical Copolymer Composition Potential Glass Transition Temp. (Tg) Potential Water Contact Angle Potential Application
90% Methyl Methacrylate / 10% this compoundHigher than pure PMMALower than pure PMMACoatings with improved adhesion
50% Styrene / 50% this compoundSignificantly higher than pure PolystyreneLowFunctional resin for composites
80% N-isopropylacrylamide / 20% this compoundTunable LCSTVery LowThermo- and pH-responsive hydrogel

Acrylamide (B121943) and its derivatives are well-known for their use in the formation of hydrogels—three-dimensional polymer networks that can absorb large amounts of water. The presence of the carboxylic acid group in this compound would make it a prime candidate for creating pH-responsive hydrogels.

At low pH, the carboxylic acid groups would be protonated, leading to a more collapsed hydrogel network. As the pH increases, these groups would deprotonate, leading to electrostatic repulsion between the polymer chains and causing the hydrogel to swell. This behavior is fundamental to the design of "smart" materials that can respond to environmental stimuli.

Integration into Smart Materials and Responsive Polymer Systems

The theoretical pH-responsive nature of polymers derived from this compound opens up possibilities for their use in smart materials. Such materials could be designed for applications in:

Drug Delivery: A hydrogel could be designed to be stable in the acidic environment of the stomach but swell and release an encapsulated drug in the more neutral pH of the intestines.

Sensors: Changes in the swelling or optical properties of the polymer in response to pH could be used to develop chemical sensors.

Actuators: The swelling and deswelling of the hydrogel could be harnessed to create micro-actuators that perform mechanical work in response to a chemical signal.

Surface Modification and Coating Applications Utilizing Acrylamido Benzoic Acid Derivatives

The adhesive properties conferred by the benzoic acid group suggest that polymers incorporating this compound could be effective for surface modification and as coatings. These polymers could potentially be used to:

Improve the biocompatibility of medical implants: By creating a hydrophilic and functionalized surface.

Enhance the printability of surfaces: By increasing the surface energy and affinity for inks.

Create anti-fouling coatings: By tailoring the surface chemistry to resist the adhesion of microorganisms.

Ligand Design and Coordination Chemistry with E 3 3 Ethoxyacrylamido Benzoic Acid

Chelation Modes and Metal Ion Binding Properties via Carboxylic Acid and Amide Functionalities

(E)-3-(3-ethoxyacrylamido)benzoic acid is a bifunctional ligand, possessing both a carboxylic acid group and an amide linkage, both of which can participate in metal ion coordination. The specific chelation modes are influenced by factors such as the nature of the metal ion, the pH of the reaction medium, and the presence of other coordinating species. nih.govvaia.com

The carboxylic acid group can coordinate to metal ions in several ways: as a monodentate ligand, a bidentate chelating ligand, or a bridging ligand connecting multiple metal centers. The deprotonated carboxylate form is a particularly effective binding site for metal ions. nih.gov In protein structures, metal ions have been observed to interact with the oxygen lone pairs of carboxylate groups. nih.gov

The amide group, while generally a weaker coordinator than the carboxylate, can also bind to metal ions through its oxygen or nitrogen atoms. researchgate.net The presence of both these functionalities allows for the formation of stable chelate rings with metal ions, enhancing the stability of the resulting complexes. vaia.com For instance, in polymer complexes of a related ligand, N(4-(acrylamido)-2-hydroxybenzoic acid), the carboxylate oxygen and a phenolic hydroxyl group were found to coordinate with metal ions. nih.gov

The interplay between the carboxylic acid and amide groups in this compound can lead to the formation of five- or six-membered chelate rings, which are thermodynamically favorable. The specific binding mode would be influenced by the steric and electronic properties of the metal ion and the ligand itself.

Functional GroupPotential Coordination ModesKey Factors Influencing Coordination
Carboxylic AcidMonodentate, Bidentate chelating, BridgingpH, Metal ion nature
AmideThrough oxygen or nitrogenSteric hindrance, Metal ion preference

Synthesis and Characterization of Novel Metal Complexes

The synthesis of metal complexes with this compound can be achieved through various methods, including solvothermal synthesis, which is commonly employed for the creation of coordination polymers and MOFs. nih.gov In a typical synthesis, the ligand and a metal salt (e.g., nitrates, chlorides, or acetates of transition metals like Zn(II), Cu(II), Co(II), or Ni(II)) are dissolved in a suitable solvent or solvent mixture and heated in a sealed vessel. nih.gov The resulting crystalline products can then be isolated and characterized.

Characterization of these novel metal complexes would involve a suite of analytical techniques to determine their structure and properties.

Single-Crystal X-ray Diffraction: This is the most definitive method for determining the precise three-dimensional arrangement of atoms in the crystalline state, revealing bond lengths, bond angles, and the coordination environment of the metal ion.

Infrared (IR) Spectroscopy: IR spectroscopy is crucial for confirming the coordination of the ligand to the metal ion. Shifts in the characteristic vibrational frequencies of the C=O (carbonyl) of the carboxylic acid and amide groups, as well as the N-H and C-N bands of the amide, can provide evidence of metal-ligand bond formation. nih.gov

Elemental Analysis: This technique is used to determine the empirical formula of the synthesized complex, confirming the stoichiometry of the metal and ligand.

Thermogravimetric Analysis (TGA): TGA provides information about the thermal stability of the complexes and can indicate the presence of coordinated or solvate molecules. brieflands.com

Powder X-ray Diffraction (PXRD): PXRD is used to confirm the phase purity of the bulk synthesized material and can be compared with the simulated pattern from single-crystal X-ray diffraction data. nih.gov

Analytical TechniqueInformation Obtained
Single-Crystal X-ray Diffraction3D structure, coordination geometry
Infrared (IR) SpectroscopyMetal-ligand coordination
Elemental AnalysisEmpirical formula, stoichiometry
Thermogravimetric Analysis (TGA)Thermal stability, solvent content
Powder X-ray Diffraction (PXRD)Phase purity, crystallinity

Supramolecular Metallogels and Metal-Organic Frameworks (MOFs) utilizing Benzoic Acid Ligands

Supramolecular metallogels are another class of materials that can be formed through the self-assembly of metal ions and organic ligands. These gels consist of a three-dimensional network of metal-ligand complexes that entrap solvent molecules. The formation of metallogels is driven by non-covalent interactions, including coordination bonds, hydrogen bonding, and π-π stacking. The presence of both the carboxylic acid and amide functionalities in this compound makes it a promising candidate for the formation of such gels, where the interplay of coordination and hydrogen bonding can lead to the formation of the gel network.

The design of MOFs and metallogels using benzoic acid ligands is a vibrant area of research with potential applications in gas storage, separation, catalysis, and sensing. nih.govrsc.org The specific properties of materials derived from this compound would depend on the choice of the metal ion and the synthetic conditions employed.

Future Perspectives and Emerging Research Directions

Advanced Characterization Techniques for Dynamic Chemical Systems

A complete understanding of a molecule like (E)-3-(3-ethoxyacrylamido)benzoic acid requires moving beyond static structural analysis to the observation of its behavior in dynamic chemical systems. Advanced characterization techniques are pivotal in elucidating reaction mechanisms, conformational changes, and interactions with other molecules in real-time. rroij.com

Future research could employ a suite of these techniques to study the dynamic properties of this compound. For instance, in situ Nuclear Magnetic Resonance (NMR) spectroscopy can provide insights into the kinetics and intermediates of reactions involving this compound. rroij.com Similarly, Fourier-transform infrared (FT-IR) spectroscopy can monitor changes in functional groups as they occur, offering a window into the reaction pathways. researchgate.net

To understand the material properties that may arise from polymers or assemblies of this compound, techniques such as scanning electron microscopy (SEM) and atomic force microscopy (AFM) would be invaluable for characterizing surface morphology and topography. researchgate.net For crystalline forms, X-ray diffraction (XRD) remains the gold standard for determining the precise arrangement of atoms in the crystal lattice. rroij.com

Table 1: Advanced Characterization Techniques and Their Potential Applications

TechniqueInformation ProvidedPotential Application to this compound
In situ NMR SpectroscopyReal-time reaction kinetics, intermediate identificationStudying polymerization or degradation pathways
FT-IR SpectroscopyChanges in functional groups over timeMonitoring the progress of synthesis or modification reactions
Scanning Electron Microscopy (SEM)Surface morphology and textureCharacterizing materials derived from the compound
Atomic Force Microscopy (AFM)High-resolution surface imagingInvestigating thin films or self-assembled monolayers
X-ray Diffraction (XRD)Crystal structure and phase identificationDetermining the solid-state structure and polymorphism

These advanced methods will facilitate a deeper comprehension of the compound's behavior, which is essential for the rational design of new materials and functional systems.

Integration with Artificial Intelligence and Machine Learning for Predictive Chemistry and Material Design

Furthermore, deep learning models are being developed to predict the material properties of compounds. mdpi.com By inputting the structure of this compound and its derivatives into such models, it may be possible to forecast properties like solubility, thermal stability, or even biological activity. For instance, researchers have successfully used deep learning to predict the rheological properties of polyacrylamide hydrogels, a class of materials related to the acrylamide (B121943) moiety in the target compound. mdpi.com This approach allows for the in silico screening of numerous virtual derivatives to identify candidates with desired characteristics for specific applications.

Multi-disciplinary Research at the Interface of Organic Chemistry, Materials Science, and Computational Modeling

The future of chemical research, particularly for functional molecules like this compound, lies in the synergy between different scientific disciplines. The integration of organic chemistry, materials science, and computational modeling is crucial for the design and realization of novel materials with tailored properties. duke.edu

Organic chemists can synthesize derivatives of this compound, modifying its structure to fine-tune its properties. Materials scientists can then investigate how these molecular changes translate into macroscopic material characteristics, such as mechanical strength, conductivity, or optical behavior. For example, derivatives of benzoic acid are known to be used in the development of liquid crystals, and similar potential could be explored for this compound. nih.gov

Computational modeling provides the theoretical framework that connects these disciplines. sciencepublishinggroup.com Quantum mechanical methods, such as density functional theory (DFT), can be used to calculate the electronic structure and predict the reactivity of this compound and its analogs. mdpi.com Molecular dynamics simulations can model the behavior of these molecules in larger systems, providing insights into how they self-assemble or interact with other components in a material. tandfonline.com This computational-experimental feedback loop accelerates the discovery of new materials by allowing for the rational design and targeted synthesis of compounds with desired functionalities. duke.edu

This multi-pronged approach, leveraging the strengths of each field, will be paramount in uncovering and harnessing the full scientific and technological potential of this compound.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.